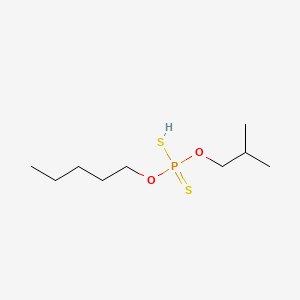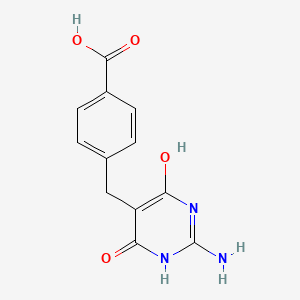
S-Phenyl diphenylmethanesulfonothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Phenyl diphenylmethanesulfonothioate is a chemical compound with the molecular formula C19H16O2S2 and a molecular weight of 340.459 g/mol . It is also known by other systematic names such as S-Phenyl α-phenylbenzenemethanesulfonothioate and benzenemethanesulfonothioic acid, α-phenyl-, S-phenyl ester . This compound is characterized by its achiral nature and lack of defined stereocenters .
Vorbereitungsmethoden
The synthesis of S-Phenyl diphenylmethanesulfonothioate can be achieved through various methods. One efficient method involves the reaction of silyl derivatives of carboxylic acids and benzenethiols with p-trifluoromethylbenzoic anhydride in the presence of a catalytic amount of titanium (IV) salt . This method yields S-phenyl carbothioates in excellent yields . Another approach involves the use of tryptophan synthase through a chemoenzymatic method, starting with the reaction of magnesium and bromobenzene, followed by a Grignard reaction, hydrolysis, and enzymatic synthesis .
Analyse Chemischer Reaktionen
S-Phenyl diphenylmethanesulfonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other nucleophiles. Common reagents used in these reactions include halogenating agents, reducing agents, and nucleophiles.
Wissenschaftliche Forschungsanwendungen
S-Phenyl diphenylmethanesulfonothioate has various applications in scientific research:
Wirkmechanismus
The mechanism of action of S-Phenyl diphenylmethanesulfonothioate involves its interaction with specific molecular targets. The compound can undergo electron transfer processes, leading to the cleavage of chemical bonds and the formation of reactive intermediates . These intermediates can then participate in further chemical reactions, contributing to the compound’s overall reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
S-Phenyl diphenylmethanesulfonothioate can be compared with other similar compounds, such as:
Phenyl sulfonylacetophenone: This compound is used as a nucleophile in various organic transformations and has applications in the synthesis of heterocycles.
Thiobenzophenone: Used in the synthesis of sulfur-containing heterocycles.
S-Phenyl-L-cysteine: Known for its potential antiretroviral activity. The uniqueness of this compound lies in its specific reactivity and the types of reactions it can undergo, making it a valuable intermediate in organic synthesis and other applications.
Eigenschaften
CAS-Nummer |
4181-89-9 |
|---|---|
Molekularformel |
C19H16O2S2 |
Molekulargewicht |
340.5 g/mol |
IUPAC-Name |
[phenyl(phenylsulfanylsulfonyl)methyl]benzene |
InChI |
InChI=1S/C19H16O2S2/c20-23(21,22-18-14-8-3-9-15-18)19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15,19H |
InChI-Schlüssel |
YFTDQHDZZPFMEM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)(=O)SC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-[2-(4-Methylphenoxy)ethoxy]benzoic acid](/img/structure/B12812204.png)







